molecular formula C25H22ClN3O2S B11696240 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one CAS No. 290839-64-4

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

Cat. No.: B11696240
CAS No.: 290839-64-4
M. Wt: 464.0 g/mol
InChI Key: IKTNOVZCHNNHBN-REUZPSCBSA-N
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Description

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and various substituents such as an allyl group, a chlorophenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative.

    Substitution Reactions: The allyl, chlorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Furan Derivatives: Compounds with furan rings and various substituents.

    Hydrazone Derivatives: Compounds with hydrazone linkages and different aromatic or aliphatic groups.

Uniqueness

The uniqueness of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one lies in its combination of structural features, which may confer distinct chemical and biological properties

Biological Activity

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Its unique structure incorporates multiple functional groups, which may contribute to its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H22ClN3O2S
  • Molecular Weight : 464.0 g/mol
  • IUPAC Name : (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiazolidinone Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.
  • Introduction of the Furan Ring : Condensation between furan derivatives and hydrazine.
  • Substitution Reactions : Involvement of palladium-catalyzed cross-coupling reactions for introducing various substituents.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The compound's potential as an antimicrobial agent has been suggested based on its structural features, which may interact with microbial enzymes or cell membranes.

Anticancer Properties

The combination of thiazolidinone and furan moieties in this compound suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may:

  • Inhibit Enzymatic Activity : By binding to specific enzymes involved in microbial growth or cancer cell metabolism.
  • Induce Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells, contributing to apoptosis in cancer cells.
  • Modulate Signaling Pathways : Affecting pathways related to cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated thiazolidinone derivatives for antimicrobial activity, highlighting structural features that enhance efficacy.
Bharanidharan et al.Explored similar compounds for anticancer properties, noting significant cytotoxic effects on various cancer cell lines .
ResearchGate AnalysisDiscussed the potential of thiazolidinone compounds in drug development, emphasizing their versatility in targeting multiple biological pathways .

Comparison with Related Compounds

The biological activity of this compound can be compared with other thiazolidinones and furan derivatives:

Compound TypeBiological ActivityNotable Features
Thiazolidinone DerivativesAntimicrobial, anticancerDiverse substituents enhance activity
Furan DerivativesAntioxidant, anti-inflammatoryPotential for drug development
Hydrazone CompoundsCytotoxicity against cancer cellsUnique structural characteristics

Properties

CAS No.

290839-64-4

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22ClN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+

InChI Key

IKTNOVZCHNNHBN-REUZPSCBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C

Origin of Product

United States

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